

# Spectroscopic comparison of 2-Chloro-5-methylbenzoic Acid and its derivatives

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## Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

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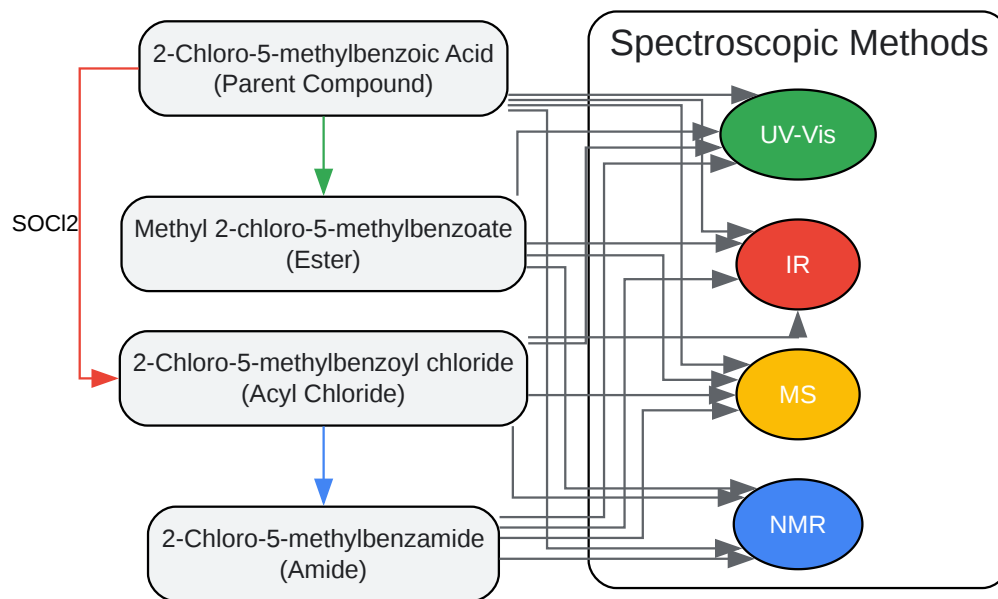
A Spectroscopic Comparison of **2-Chloro-5-methylbenzoic Acid** and Its Derivatives

This guide provides an objective spectroscopic comparison of **2-Chloro-5-methylbenzoic Acid** and its common derivatives: Methyl 2-chloro-5-methylbenzoate, 2-Chloro-5-methylbenzoyl chloride, and 2-Chloro-5-methylbenzamide. The comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and professionals in drug development.

## Logical Relationship of Compounds and Analyses

The following diagram illustrates the synthetic relationship between **2-Chloro-5-methylbenzoic Acid** and its derivatives, and the spectroscopic techniques employed for their characterization.

## Spectroscopic Analysis of 2-Chloro-5-methylbenzoic Acid &amp; Derivatives



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Caption: Synthetic pathways and analytical techniques.

## Data Presentation

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **2-Chloro-5-methylbenzoic Acid** and its derivatives.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Methyl Protons (-CH <sub>3</sub> )	Other Protons
2-Chloro-5-methylbenzoic Acid	~7.0 - 8.0	~2.3	~11.0 (COOH)
Methyl 2-chloro-5-methylbenzoate	~7.1 - 7.8	~2.3	~3.9 (OCH <sub>3</sub> )
2-Chloro-5-methylbenzoyl chloride	~7.2 - 8.1	~2.4	-
2-Chloro-5-methylbenzamide	~7.3 - 7.7	~2.3	~6.0-7.0 (NH <sub>2</sub> )

Note: Data for derivatives are estimated based on typical chemical shifts for these functional groups on an aromatic ring. Aromatic proton signals often appear as complex multiplets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons	Methyl Carbon (-CH <sub>3</sub> )	Carbonyl Carbon (C=O)	Other Carbons
2-Chloro-5-methylbenzoic Acid	~125 - 140	~21	~172	-
Methyl 2-chloro-5-methylbenzoate	~125 - 140	~21	~166	~52 (OCH <sub>3</sub> )
2-Chloro-5-methylbenzoyl chloride	~127 - 142	~22	~168	-
2-Chloro-5-methylbenzamide	~125 - 140	~21	~169	-

Note: Aromatic carbons typically show 4-6 distinct signals depending on the symmetry of the molecule.[\[1\]](#)[\[2\]](#)

### Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm<sup>-1</sup>)

Compound	C=O Stretch	O-H / N-H Stretch	C-Cl Stretch	Aromatic C=C Stretch
2-Chloro-5-methylbenzoic Acid	1680 - 1710	2500 - 3300 (broad)	~750	~1450 - 1600
Methyl 2-chloro-5-methylbenzoate	1720 - 1740	-	~750	~1450 - 1600
2-Chloro-5-methylbenzoyl chloride	1780 - 1815	-	~760	~1450 - 1600
2-Chloro-5-methylbenzamide	1650 - 1690	~3100 - 3500 (two bands)	~750	~1450 - 1600

Note: The characteristic broad O-H stretch in the carboxylic acid is due to hydrogen bonding.[4]

## Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Formula	Molecular Weight	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions (m/z)
2-Chloro-5-methylbenzoic Acid	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	170.59	170/172	155/157 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 153 ([M-OH] <sup>+</sup> ), 125 ([M-COOH] <sup>+</sup> )[5]
Methyl 2-chloro-5-methylbenzoate	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	184.62	184/186	153/155 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 125 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ) [6]
2-Chloro-5-methylbenzoyl chloride	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O	189.04	188/190/192	153 ([M-Cl] <sup>+</sup> ), 125 ([M-COCl] <sup>+</sup> ) [7]
2-Chloro-5-methylbenzamide	C <sub>8</sub> H <sub>8</sub> ClNO	169.61	169/171	153 ([M-NH <sub>2</sub> ] <sup>+</sup> ), 125 ([M-CONH <sub>2</sub> ] <sup>+</sup> )

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for <sup>1</sup>H, 100 MHz for <sup>13</sup>C), is typically used.[8]
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).[8]
- **<sup>1</sup>H NMR Acquisition:** Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[9]

- <sup>13</sup>C NMR Acquisition: Spectra are generally acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower natural abundance of <sup>13</sup>C.[1]

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation (KBr Pellet Technique): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000-400 cm<sup>-1</sup>. [11] The background is automatically subtracted from the sample spectrum.[11]

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer coupled with a suitable ionization source, commonly Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent compatible with the LC system, such as methanol or acetonitrile.[13] The solution should be filtered through a 0.22 µm filter before injection.[12]
- LC-MS Conditions:
  - Column: A C18 reverse-phase column is commonly used.[12]
  - Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to assist ionization, is typical.[12]
  - Ionization: ESI can be run in either positive or negative ion mode. Benzoic acid derivatives generally ionize well in negative mode ([M-H]<sup>-</sup>), but positive mode ([M+H]<sup>+</sup>) can also be

used.[12]

- Data Acquisition: The mass spectrometer is set to scan over a relevant m/z range to detect the molecular ion and expected fragment ions.

## UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound (e.g.,  $5 \times 10^{-5}$  M) in a suitable solvent (e.g., ethanol, water, or cyclohexane).[14] For analyzing pH effects on benzoic acids, aqueous solutions are prepared at specific pH values (e.g., pH 2.5 and pH 8.0) using buffers or by adding HCl or NaOH.[15][16]
- Data Acquisition: Use quartz cuvettes. Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the sample's absorption spectrum over a wavelength range, typically 200-400 nm.[14]

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